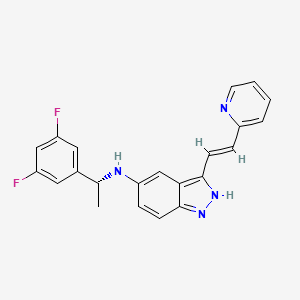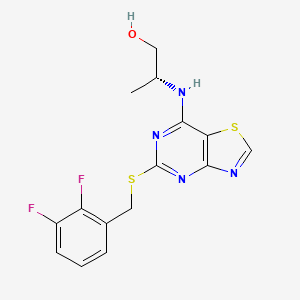
CXCR2 antagonist 4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CXCR2 antagonist 4 is a small molecule that inhibits the activity of the CXC chemokine receptor 2 (CXCR2). This receptor is involved in the recruitment and activation of neutrophils, which play a crucial role in inflammatory responses. This compound has shown promise in treating various inflammatory diseases, autoimmune disorders, and certain types of cancer by blocking the signaling pathways mediated by CXCR2 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of CXCR2 antagonist 4 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of pyrido[3,4-d]pyrimidines as the core structure. The reaction conditions often include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and scalability .
化学反应分析
Types of Reactions
CXCR2 antagonist 4 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the molecule, potentially altering its activity.
Reduction: This reaction can be used to reduce specific functional groups, impacting the molecule’s stability and reactivity.
Substitution: Commonly involves the replacement of specific atoms or groups within the molecule, which can be used to fine-tune its properties.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated or alkylated analogues .
科学研究应用
CXCR2 antagonist 4 has a wide range of scientific research applications, including:
作用机制
CXCR2 antagonist 4 exerts its effects by binding to the CXCR2 receptor and blocking its interaction with its natural ligands, such as CXCL8. This inhibition prevents the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, migration, and survival. By blocking these pathways, this compound can reduce inflammation, inhibit tumor growth, and modulate immune responses .
相似化合物的比较
Similar Compounds
Danirixin: Another CXCR2 antagonist with similar anti-inflammatory properties.
Navarixin: A dual CXCR1/CXCR2 antagonist that has shown efficacy in cancer treatment.
SX-682: A known CXCR2 inhibitor used in various research studies.
Uniqueness
CXCR2 antagonist 4 is unique in its specific binding affinity and selectivity for the CXCR2 receptor. Its optimized structure allows for potent inhibition of CXCR2-mediated signaling pathways, making it a valuable tool in both research and therapeutic applications .
属性
分子式 |
C15H14F2N4OS2 |
|---|---|
分子量 |
368.4 g/mol |
IUPAC 名称 |
(2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol |
InChI |
InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1 |
InChI 键 |
UDCSAFOSROJLQM-MRVPVSSYSA-N |
手性 SMILES |
C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
规范 SMILES |
CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



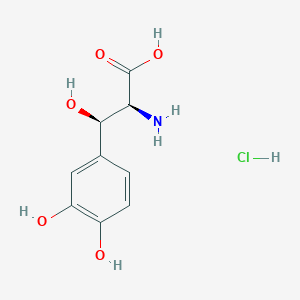
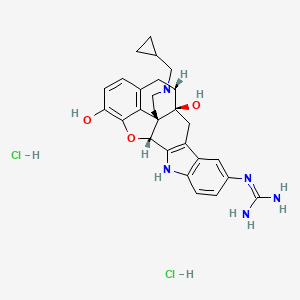
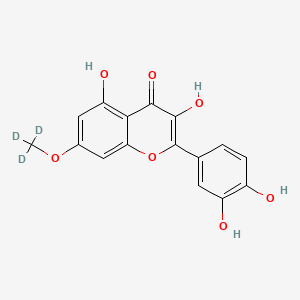
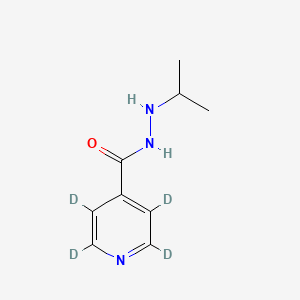


![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12409476.png)
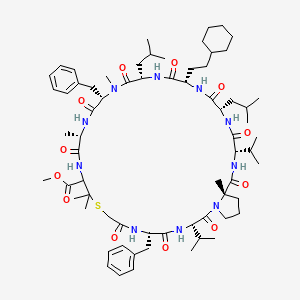

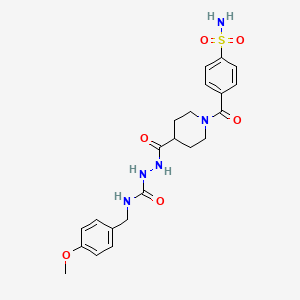

![3-(4-chloro-2-methoxyphenyl)-1-[4-(2-methoxyphenyl)phenyl]-6,7-dihydro-5H-imidazo[1,2-a]pyrimidine](/img/structure/B12409505.png)
